molecular formula C20H21BO3 B14040720 4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane

Cat. No.: B14040720
M. Wt: 320.2 g/mol
InChI Key: DNGUYWGPBKPPIJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane is a complex organic compound that has garnered significant interest in the fields of chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane typically involves the reaction of 2-phenylbenzofuran with a boronic ester. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the formation of the boronate ester linkage. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronate ester to other functional groups.

    Substitution: The boronate ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include boronic acids, reduced boronate esters, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is explored for its potential in bio-conjugation and labeling of biomolecules.

    Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronate ester group with various molecular targets. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and detection applications. The molecular pathways involved include the formation of boronate complexes and subsequent chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the benzofuran moiety.

    2-Phenylbenzofuran: Shares the benzofuran structure but does not contain the boronate ester group.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the boronate ester but lacks the phenylbenzofuran structure.

Uniqueness

4,4,5,5-Tetramethyl-2-(2-phenylbenzofuran-3-YL)-1,3,2-dioxaborolane is unique due to its combination of the benzofuran moiety and the boronate ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H21BO3

Molecular Weight

320.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(2-phenyl-1-benzofuran-3-yl)-1,3,2-dioxaborolane

InChI

InChI=1S/C20H21BO3/c1-19(2)20(3,4)24-21(23-19)17-15-12-8-9-13-16(15)22-18(17)14-10-6-5-7-11-14/h5-13H,1-4H3

InChI Key

DNGUYWGPBKPPIJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(OC3=CC=CC=C23)C4=CC=CC=C4

Origin of Product

United States

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